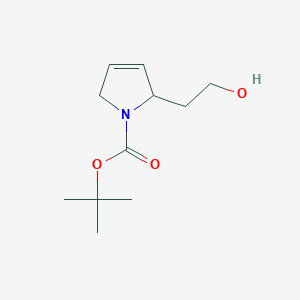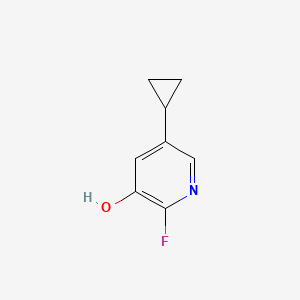
5-Cyclopropyl-2-fluoro-3-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-fluoro-3-hydroxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution . This intermediate can then be further modified to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-fluoro-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Cyclopropyl-2-fluoro-3-pyridone, while nucleophilic substitution can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-fluoro-3-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioactivity.
Industry: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-hydroxypyridine: Lacks the cyclopropyl group, making it less sterically hindered.
3-Fluoro-2-hydroxypyridine: Similar structure but with different positioning of the fluorine and hydroxyl groups.
5-Cyclopropyl-2-hydroxypyridine: Lacks the fluorine atom, resulting in different electronic properties.
Uniqueness
5-Cyclopropyl-2-fluoro-3-hydroxypyridine is unique due to the combination of the cyclopropyl group and the fluorine atom. This combination imparts distinct steric and electronic properties, enhancing its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C8H8FNO/c9-8-7(11)3-6(4-10-8)5-1-2-5/h3-5,11H,1-2H2 |
Clave InChI |
HPZZZHGFQQREHN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(N=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



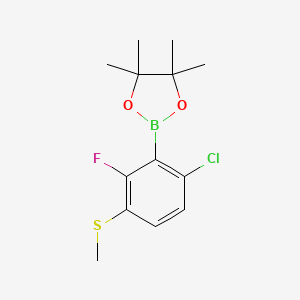
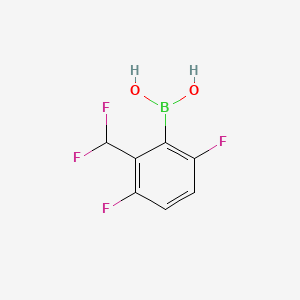
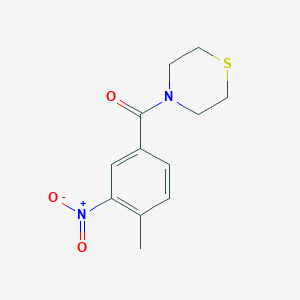
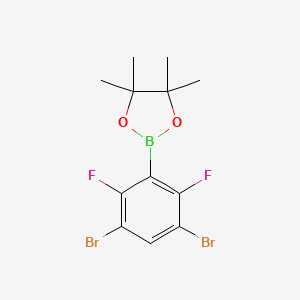
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
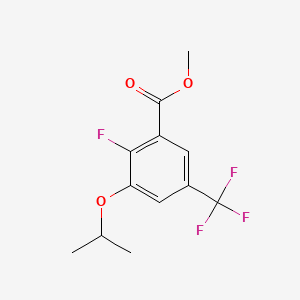

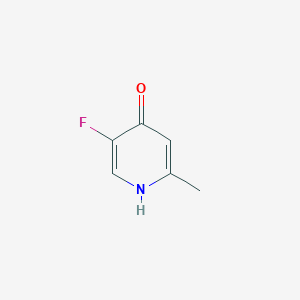
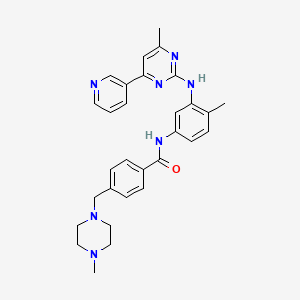
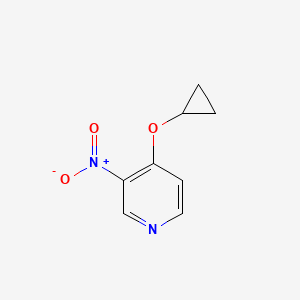

![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
